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Abstract
Ziresovir (formerly known as AK0529 or RO-0529) is a novel, orally bioavailable small

molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a

significant advancement in the treatment of RSV, a leading cause of lower respiratory tract

infections in infants and young children.[3] This document provides a comprehensive technical

overview of the discovery, mechanism of action, preclinical development, and clinical

evaluation of Ziresovir. It is intended for researchers, scientists, and professionals involved in

the field of antiviral drug development.

Introduction
Respiratory syncytial virus (RSV) is a major global health concern, responsible for a substantial

burden of morbidity and mortality, particularly in pediatric populations.[3] Until recently,

therapeutic options have been limited to supportive care and, in some high-risk infants,

prophylactic antibody administration.[2] The urgent need for an effective antiviral agent has

driven extensive research and development efforts. Ziresovir emerged from a rigorous

screening and optimization process as a promising therapeutic candidate.[4]
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Ziresovir was identified through the screening of a large compound library for activity against

RSV replication in cell culture.[4] The initial lead compound, a benzo[b][2][4]thiazepine 1,1-

dioxide derivative, demonstrated potent anti-RSV activity. Subsequent structure-activity

relationship (SAR) studies focused on modifying the quinoline and benzoazepine moieties of

the lead compound to improve potency, pharmacokinetic properties, and safety.[2] This

optimization process led to the selection of Ziresovir, which exhibited superior oral exposure

and bioavailability compared to other candidates.[2]

Mechanism of Action
Ziresovir is a direct-acting antiviral that specifically targets the RSV fusion (F) protein.[5] The F

protein is a trimeric transmembrane glycoprotein on the surface of the virus that is essential for

both the initial entry of the virus into host cells and the subsequent cell-to-cell spread through

the formation of syncytia.[2][5] Ziresovir binds to the F protein, stabilizing it in its pre-fusion

conformation and thereby preventing the conformational changes necessary for membrane

fusion.[5][6] This dual mode of action—inhibiting both virus-cell and cell-cell fusion—effectively

halts viral replication and spread.[2]
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Caption: Ziresovir's mechanism of action: Inhibition of RSV F protein-mediated membrane

fusion.
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Preclinical Development
In Vitro Antiviral Activity
Ziresovir has demonstrated potent and selective antiviral activity against a broad range of

RSV subtypes and clinical isolates in various cell-based assays.

Table 1: In Vitro Anti-RSV Activity of Ziresovir

Assay
Type

RSV
Strain(s)

Cell Line
EC50
(nM)

CC50
(µM)

Therapeu
tic Index
(TI)

Referenc
e(s)

Cytopathic

Effect

(CPE)

Long, A2,

B18537
HEp-2 3 >100 >33,333 [2]

Plaque

Reduction
Long HEp-2 3 >100 >33,333 [2]

CPE

Clinical

Isolates (A

& B)

HEp-2
Single-digit

nM
- - [2][3]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index

(CC50/EC50)

In Vivo Efficacy
The in vivo efficacy of Ziresovir was evaluated in a BALB/c mouse model of RSV infection.

Table 2: In Vivo Efficacy of Ziresovir in BALB/c Mice
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Dose
Route of
Administration

Dosing
Regimen

Viral Titer
Reduction
(log10
PFU/mL) in
Lung

Reference(s)

12.5 mg/kg Oral
Twice daily for 4

days
>1.0 [2]

50 mg/kg Oral
Twice daily for 4

days
1.9 [2]

Pharmacokinetics
Pharmacokinetic studies were conducted in multiple animal species to assess the drug's

absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of Ziresovir in Animals

Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

AUC
(ng·h/m
L)

T1/2 (h)

Oral
Bioavail
ability
(%)

Referen
ce(s)

Mouse 10 Oral - - - - [2]

Rat 10 Oral 1,060 6,850 2.9 32 [2][7]

Dog 5 Oral - - - - [2]

Monkey 5 Oral - - - - [2]

Clinical Development
Ziresovir has undergone extensive clinical evaluation in Phase I, II, and III trials,

demonstrating a favorable safety and efficacy profile in infants hospitalized with RSV infection.

Phase II "VICTOR" Study (NCT02654171)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://www.benchchem.com/product/b611949?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://www.medchemexpress.com/ziresovir.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://www.benchchem.com/product/b611949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study evaluated

the safety, tolerability, pharmacokinetics, and antiviral effect of Ziresovir in hospitalized infants

with RSV infection.[3][4]

Table 4: Key Efficacy Results from the Phase II VICTOR Study (Part 2, 2 mg/kg bid)

Endpoint
Ziresovir (2
mg/kg bid)

Placebo p-value Reference(s)

Median

Reduction in

Wang

Respiratory

Score at 96h

-4.0 (95% CI:

-4.51, -2.03)

-2.0 (95% CI:

-3.42, -1.82)

Not statistically

significant
[3]

Median Viral

Load Reduction

at 96h

Numerically

greater than

placebo

-
Not statistically

significant
[3]

Disease

Remission by

Day 5 (Wang

Score ≤1)

73% (8/11) 31% (5/16) 0.0412 [3]

Phase III "AIRFLO" Study (NCT04231968)
This Phase III, randomized, double-blind, placebo-controlled, multicenter study further

investigated the efficacy and safety of Ziresovir in Chinese infants hospitalized with RSV

infection.[8][9]

Table 5: Key Efficacy Results from the Phase III AIRFLO Study
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Endpoint Ziresovir Placebo Difference p-value
Reference(s
)

Decrease in

Wang

Bronchiolitis

Score at Day

3

-3.4 -2.7 -0.8 0.002 [9]

Decrease in

RSV Viral

Load at Day

5 (log10

copies/mL)

-2.5 -1.9 -0.6 0.006 [6][9]

Clinical Trial Workflow Diagram
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Screening & Enrollment
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Caption: Generalized workflow for the Phase II/III clinical trials of Ziresovir.

Experimental Protocols
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Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the in vitro antiviral activity of a compound by measuring its

ability to protect cells from virus-induced cell death.

Cell Seeding: HEp-2 cells are seeded into 96-well microplates and incubated until a

confluent monolayer is formed.

Compound Preparation: Ziresovir is serially diluted to various concentrations in cell culture

medium.

Infection: The cell monolayers are infected with a standardized amount of RSV.

Treatment: The diluted Ziresovir is added to the infected cell monolayers. Control wells

include virus-infected untreated cells and uninfected cells.

Incubation: The plates are incubated for a period sufficient to allow for the development of

CPE in the virus control wells (typically 3-5 days).

Quantification: Cell viability is assessed using a colorimetric reagent (e.g., Neutral Red or

MTT). The absorbance is read using a plate reader.

Data Analysis: The 50% effective concentration (EC50) is calculated by determining the

compound concentration that results in a 50% reduction of the viral CPE.[10]

Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to inhibit the formation of viral

plaques.

Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6-well or 12-well plates.

Virus-Compound Incubation: Serial dilutions of Ziresovir are incubated with a known

quantity of RSV for a set period (e.g., 1 hour) to allow the compound to bind to the virus.

Infection: The cell monolayers are washed, and the virus-compound mixture is added to the

cells for adsorption.
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Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with

a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent

cells, leading to plaque formation.

Incubation: Plates are incubated until visible plaques are formed.

Staining: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet)

to visualize the plaques.

Plaque Counting: The number of plaques in each well is counted, and the concentration of

Ziresovir that reduces the number of plaques by 50% (PRNT50) is determined.

In Vivo BALB/c Mouse Model
This animal model is used to evaluate the in vivo efficacy of antiviral compounds against RSV.

Animals: Female BALB/c mice are used.

Infection: Mice are anesthetized and intranasally inoculated with a suspension of RSV (e.g.,

5 x 10^5 plaque-forming units).[10]

Treatment: Ziresovir is administered orally at various doses (e.g., 12.5 and 50 mg/kg) on a

set schedule (e.g., twice daily for 4 days) starting at the time of infection. A vehicle control

group receives the formulation without the active drug.

Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), mice are

euthanized, and their lungs are harvested.

Viral Load Quantification: The lung tissue is homogenized, and the viral titer is determined

using a plaque assay on HEp-2 cells.

Data Analysis: The reduction in lung viral titers in the Ziresovir-treated groups is compared

to the vehicle control group to determine in vivo efficacy.[10]

Preclinical Study Workflow Diagram
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Caption: Workflow of key preclinical studies for Ziresovir development.

Safety and Tolerability
Across all clinical trials, Ziresovir has been generally well-tolerated.[3] In the Phase III AIRFLO

study, the incidence of drug-related adverse events was comparable between the Ziresovir
and placebo groups (16% vs. 13%).[6] No serious drug-related adverse events were reported.

[6]

Conclusion
Ziresovir is a potent and selective inhibitor of the RSV F protein with a well-defined

mechanism of action. It has demonstrated significant antiviral activity in both preclinical models

and in clinical trials involving its target population of infants hospitalized with RSV. The

successful completion of Phase III studies with positive efficacy and safety outcomes positions

Ziresovir as a landmark achievement in the development of antiviral therapies for RSV

infection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A
phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]

3. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

4. contagionlive.com [contagionlive.com]

5. The Fusion Protein of Respiratory Syncytial Virus Triggers p53-Dependent Apoptosis -
PMC [pmc.ncbi.nlm.nih.gov]

6. Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory
Syncytial Virus Fusion Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. Safety and efficacy of AK0529 in respiratory syncytial virus-infected infant patients: A
phase 2 proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between
Intratracheal and Intranasal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Discovery and Development of Ziresovir (AK0529):
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611949#discovery-and-development-of-ziresovir-
ak0529]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b611949?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-RSV-F-protein-facilitates-the-fusion-of-the-viral-and-host-membranes-The-stable-form_fig5_342235251
https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10368966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10164290/
https://www.contagionlive.com/view/respiratory-syncytial-viral-infection-treatment-with-ziresovir-in-infants
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268480/
https://pubmed.ncbi.nlm.nih.gov/31194544/
https://pubmed.ncbi.nlm.nih.gov/31194544/
https://www.medchemexpress.com/ziresovir.html
https://pubmed.ncbi.nlm.nih.gov/37502622/
https://pubmed.ncbi.nlm.nih.gov/37502622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631102/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00654
https://www.benchchem.com/product/b611949#discovery-and-development-of-ziresovir-ak0529
https://www.benchchem.com/product/b611949#discovery-and-development-of-ziresovir-ak0529
https://www.benchchem.com/product/b611949#discovery-and-development-of-ziresovir-ak0529
https://www.benchchem.com/product/b611949#discovery-and-development-of-ziresovir-ak0529
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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